
6-Chlor-3-indolyl-β-D-glucopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of cobalt complexes often involves the coordination of cobalt ions with carefully designed ligands. For complexes similar to the one discussed, synthesis strategies include the use of cobaltous chloride treated with specific ligands under controlled conditions, resulting in bimetallic complexes with high yield and distinct molecular structures, such as distorted trigonal bipyramidal geometries (Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of cobalt complexes is pivotal in determining their reactivity and functionality. Studies have shown that cobalt centers can exhibit a range of coordination geometries, including trigonal bipyramidal and octahedral, influenced by the ligand environment. This variation in geometry significantly impacts the complexes' catalytic and polymerization activities (Chen et al., 2018).
Chemical Reactions and Properties
Cobalt complexes are renowned for their catalytic capabilities, particularly in polymerization reactions and carbon dioxide coupling. The structure and electron-donating properties of the ligands critically affect their activity in such reactions, with certain cobalt complexes demonstrating high efficiency in producing polymers from ethylene or facilitating the coupling of epoxides with carbon dioxide to generate polycarbonates (Ambrose et al., 2019).
Physical Properties Analysis
The physical properties of cobalt complexes, such as solubility, melting point, and stability, are directly influenced by their molecular structure. For instance, the coordination environment around the cobalt ion and the nature of its ligands can affect the complex's overall stability and reactivity. These properties are crucial for the application of cobalt complexes in industrial and environmental processes.
Chemical Properties Analysis
The chemical properties of cobalt complexes, including oxidation states, reactivity towards different substrates, and catalytic behavior, are determined by their electronic structure and ligand design. Cobalt complexes capable of undergoing valence tautomerism exhibit unique reactivities that can be harnessed for synthetic and catalytic applications. This behavior is often explored through electrochemical studies and spectroscopic methods to understand the complexes' behavior in various chemical reactions (Panja & Guionneau, 2013).
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenprodukt
Diese Verbindung wird als pharmazeutisches Zwischenprodukt verwendet, um die Toxizität zu reduzieren {svg_1} {svg_2}. Es spielt eine entscheidende Rolle bei der Synthese verschiedener pharmazeutischer Medikamente.
Enzym-Substrat in diagnostischen Reagenzien
Es dient als Enzym-Substrat in diagnostischen Reagenzien {svg_3} {svg_4}. Dies bedeutet, dass es in verschiedenen diagnostischen Tests verwendet wird, um das Vorhandensein bestimmter Enzyme in biologischen Proben nachzuweisen.
Nachweis der β-Galactosidase-Aktivität
In Verbindung mit IPTG wird es zum Nachweis der β-Galactosidase-Aktivität in Bakterienkolonien in einem kolorimetrischen Assay verwendet {svg_5} {svg_6}. Dies ist eine gängige Methode in der Molekularbiologie, um rekombinante Bakterien zu identifizieren.
Identifizierung rekombinanter Bakterien
Die Verbindung wird in einem kolorimetrischen Assay verwendet, um Rekombinanten (weiß) von den Nicht-Rekombinanten (LACHS) zu unterscheiden {svg_7} {svg_8}. Dies ist besonders nützlich in der Gentechnik und biotechnologischen Forschung.
Gleichzeitiger Nachweis von GUS- und Lac-Aktivitäten
In Verbindung mit X-glu ist es nützlich für den gleichzeitigen Nachweis von GUS- und Lac-Aktivitäten auf derselben Platte {svg_9}. Dies ermöglicht es Forschern, zwei verschiedene Genexpressionsaktivitäten gleichzeitig zu überwachen.
Nachweis von Hefen mit β-Glucosidase-Aktivität
Es wird als Substrat in einem chromogenen Medium für den Nachweis von Hefen mit β-Glucosidase-Aktivität verwendet {svg_10}. Dies ist wichtig in der Lebensmittelsicherheit und mikrobiologischen Forschung.
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-3-indolyl beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.
Mode of Action
6-Chloro-3-indolyl beta-D-glucopyranoside acts as a substrate for the enzyme β-glucosidase . When this compound comes into contact with β-glucosidase, it undergoes enzymatic hydrolysis, leading to the cleavage of the glycosidic bond .
Biochemical Pathways
The interaction between 6-Chloro-3-indolyl beta-D-glucopyranoside and β-glucosidase is part of the broader carbohydrate metabolism pathway. Specifically, it is involved in the final steps of the digestion of dietary carbohydrates where complex sugars are broken down into monosaccharides for absorption .
Result of Action
Upon enzymatic hydrolysis by β-glucosidase, 6-Chloro-3-indolyl beta-D-glucopyranoside produces a chromogenic product . This results in a color change, which can be used to detect the presence of β-glucosidase-producing organisms, such as certain yeasts .
Safety and Hazards
This compound is used in research and is not intended for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment/face protection and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . The compound is moisture sensitive and should be stored under inert gas in a cool, dry, and well-ventilated condition .
Zukünftige Richtungen
The future directions of 6-Chloro-3-indolyl-beta-D-galactopyranoside could involve its continued use as a pharmaceutical intermediate and as an enzyme substrate in diagnostic reagents . Its use in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies could continue to be a valuable tool in research .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-RKQHYHRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How was 6-chloro-3-indolyl-β-D-galactopyranoside used to identify growth-arrest genes in the research?
A1: The research utilized a transient transfection assay to study genes potentially involved in growth arrest. Researchers introduced two plasmids into A7r5 vascular smooth muscle cells: one expressing β-galactosidase (β-gal) and another carrying a potential growth-inhibitory gene []. After a period of incubation and DNA labeling with 5-bromo-2-deoxyuridine (BrdU), they used 6-chloro-3-indolyl-β-D-galactopyranoside to identify transfected cells. This compound acts as a substrate for β-gal, producing a visible blue precipitate upon cleavage. This color change specifically marked the transfected cells, allowing researchers to focus on their BrdU incorporation as an indicator of DNA synthesis and, consequently, cell cycle progression []. By comparing BrdU incorporation in cells with and without the potential growth-inhibitory gene, researchers could assess the gene's effect on cell cycle progression.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-[(1-oxido-2-pyridinyl)amino]ethyl]- (9CI)](/img/no-structure.png)
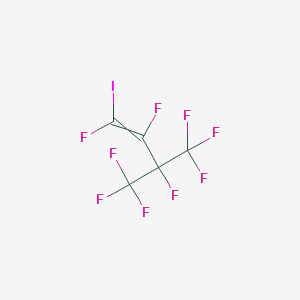
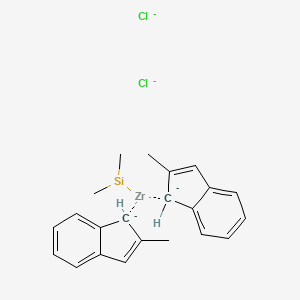

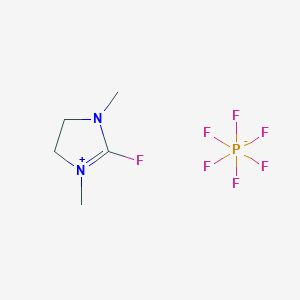

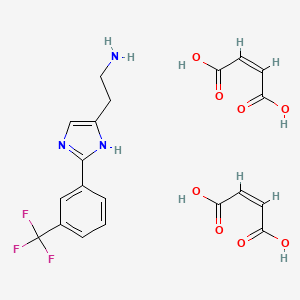
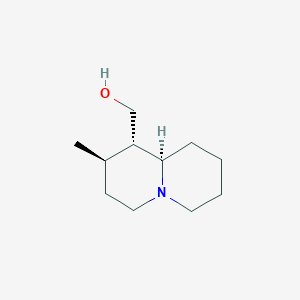

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)